molecular formula C12H15BClFO3 B597171 2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol CAS No. 1256360-20-9

2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Cat. No. B597171
CAS RN: 1256360-20-9
M. Wt: 272.507
InChI Key: JDESJLFMWPMJMY-UHFFFAOYSA-N
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Description

“2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol” is a chemical compound with the empirical formula C11H15BClNO2 . It is a solid in form . This compound is an important boric acid derivative .


Molecular Structure Analysis

The molecular structure of this compound has been studied using X-ray diffraction and Density Functional Theory (DFT) . The results showed that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the searched resources, compounds of this type are significant reaction intermediates in organic synthesis reactions, with many applications in carbon-carbon coupling and carbon heterocoupling reactions .


Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 239.51 . The SMILES string representation of this compound is CC1(C)OB(OC1(C)C)c2ccnc(Cl)c2 .

Scientific Research Applications

Organic Synthesis Reagent

This compound can be used as a reagent in organic synthesis . Organoboron compounds, such as this one, are often used in the formation of carbon-carbon bonds, a fundamental process in organic synthesis.

Catalyst

Organoboron compounds can also serve as catalysts in certain chemical reactions . A catalyst is a substance that increases the rate of a chemical reaction without itself undergoing any permanent chemical change.

Suzuki-Miyaura Cross-Coupling Reactions

One of the most common uses of organoboron compounds is in Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds. The reaction involves the coupling of a boronic acid with an aryl or vinyl halide, using a palladium catalyst and a base.

Drug Delivery Systems

The compound has been used in the development of a reactive oxygen species (ROS)-responsive drug delivery system . In this application, the compound was used to structurally modify hyaluronic acid (HA) to create a system that responds to ROS, which are chemically reactive molecules containing oxygen. This type of system could potentially be used for targeted drug delivery in the treatment of various diseases.

Treatment of Periodontitis

Specifically, the ROS-responsive drug delivery system mentioned above has been used in the treatment of periodontitis . Periodontitis is an inflammatory disease that can lead to the destruction of the tissues that support the teeth. The drug delivery system was used to encapsulate curcumin, a natural compound with anti-inflammatory properties, to form nanoparticles that could be used for treatment.

Antimicrobial Applications

The drug delivery system was also found to retain the antimicrobial efficacy of curcumin . This suggests that the compound could potentially be used in the development of treatments for bacterial infections.

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 . The hazard statements associated with this compound are H301 - H319 . The precautionary statements are P301 + P310 - P305 + P351 + P338 .

Future Directions

Boronic acid pinacol ester compounds like this one have good biological activity and pharmacological effects. They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . Fluorine-containing compounds are also widely used in medicine . Therefore, the future directions for this compound could involve further exploration of these applications.

properties

IUPAC Name

2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BClFO3/c1-11(2)12(3,4)18-13(17-11)7-5-10(16)8(14)6-9(7)15/h5-6,16H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDESJLFMWPMJMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682338
Record name 2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1256360-20-9
Record name 2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256360-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2-fluoro-5-hydroxyphenylboronic acid pinacol ester
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